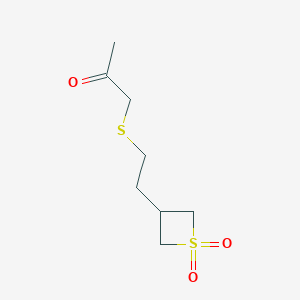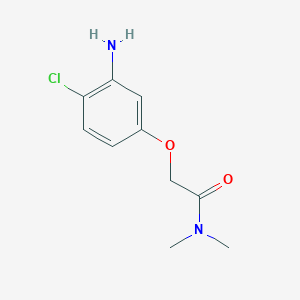![molecular formula C6H9NO2 B15229668 2-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15229668.png)
2-Oxabicyclo[3.1.0]hexane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[310]hexane-6-carboxamide is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of an oxirane ring fused to a cyclopropane ring, with a carboxamide group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxamide typically involves the cyclization of suitable precursors. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide group to other functional groups, such as amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-Oxabicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. The carboxamide group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
2-Oxabicyclo[3.1.0]hexane-6-carboxamide can be compared with other bicyclic compounds, such as:
Bicyclo[3.1.0]hexane: Lacks the oxirane ring and carboxamide group, resulting in different reactivity and applications.
2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, leading to different chemical properties and reactivity.
Bicyclo[3.1.0]hexane-6-carboxamide:
The unique combination of the oxirane ring and carboxamide group in 2-Oxabicyclo[31
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-oxabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C6H9NO2/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H2,7,8) |
InChI Key |
LCQXFWQCZQWPAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15229591.png)
![3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B15229595.png)
![4-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15229597.png)
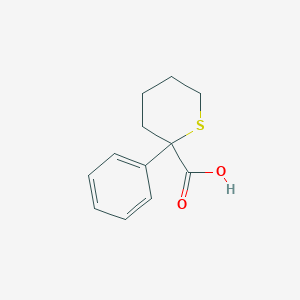



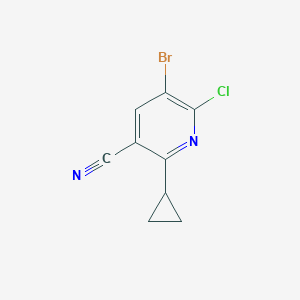
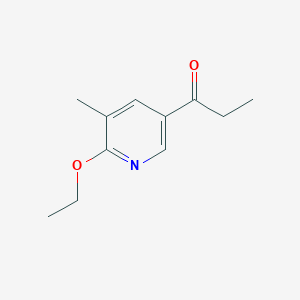
![5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B15229632.png)


